2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride
Description
2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride is a substituted α-amino acid derivative featuring a nitro group at the ortho position of the phenyl ring. This compound is a hydrochloride salt, enhancing its solubility in polar solvents. The nitro group (-NO₂) is electron-withdrawing, influencing the compound's electronic properties and reactivity, making it relevant in synthetic chemistry and pharmaceutical research.
Properties
IUPAC Name |
2-amino-2-(2-nitrophenyl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4.ClH/c9-7(8(11)12)5-3-1-2-4-6(5)10(13)14;/h1-4,7H,9H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMQIJVYFKLMKCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(=O)O)N)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60696327 | |
| Record name | Amino(2-nitrophenyl)acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50357-25-0 | |
| Record name | Amino(2-nitrophenyl)acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitration of 2-Substituted Phenylacetic Acids
A foundational approach to preparing nitro-substituted phenylacetic acid derivatives involves the nitration of 2-substituted phenylacetic acids. For example, a patented method describes the nitration of 2-methylphenylacetic acid using a nitrating system composed of nitric acid and acetic anhydride in the presence of an inert solvent such as dichloromethane. The reaction is conducted at low temperatures (0 °C to 10 °C) to control the nitration level and minimize by-products. The molar ratios are typically 1:1.40–1.60:1.10 for 2-methylphenylacetic acid, nitric acid, and acetic anhydride, respectively. After stirring for 1–3 hours, the product—2-methyl-3-nitrophenylacetic acid—is isolated by filtration.
| Parameter | Conditions/Values |
|---|---|
| Starting material | 2-methylphenylacetic acid |
| Nitrating agents | 98% nitric acid, acetic anhydride |
| Solvent | Dichloromethane |
| Temperature | 0 °C to 10 °C |
| Reaction time | 1–3 hours |
| Molar ratio (substrate:HNO3:Ac2O) | 1 : 1.40–1.60 : 1.10 |
| Product isolation | Filtration |
This nitration step is critical for introducing the nitro group ortho to the acetic acid moiety, which is essential for subsequent transformations.
Nucleophilic Aromatic Substitution and Amino Acid Formation
Another key step in preparing 2-amino-2-(2-nitrophenyl)acetic acid hydrochloride involves nucleophilic aromatic substitution (S_NAr) reactions on nitro-substituted aromatic precursors. For instance, benzotriazole-derived α-amino acids have been synthesized via nucleophilic aromatic substitution of 2-fluoronitrobenzene with amino acid derivatives under reflux in acetonitrile with triethylamine as a base. The reaction proceeds efficiently to give intermediates that can be further modified.
In a related approach, 2-amino-1-(2-nitrophenyl)ethan-1-one hydrochloride reacts with carboxylic acids in the presence of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 1-hydroxybenzotriazole (HOBt) in dichloromethane at 0 °C. After stirring for 24 hours and aqueous workup, the desired acylamides are obtained. This method allows for the preparation of N-(2-nitrophenacyl)acylamides, which are related compounds and can be precursors to amino acid derivatives.
| Step | Conditions/Details |
|---|---|
| Starting material | 2-amino-1-(2-nitrophenyl)ethan-1-one hydrochloride |
| Coupling agents | EDC·HCl, HOBt |
| Solvent | Dichloromethane |
| Temperature | 0 °C initially, then room temp |
| Reaction time | 24 hours |
| Workup | Aqueous extraction, washing |
Reduction and Cyclization to Amino Acid Hydrochloride
Reduction of nitro groups to amino groups is a crucial step. For example, tin(II) chloride dihydrate in methanol under reflux conditions has been used to reduce nitro intermediates to corresponding amino derivatives. After reduction, purification steps yield the amino acid hydrochloride salts.
Additionally, one-pot synthetic methods have been reported where 2-halonitrobenzene derivatives react with cyanoacetamides under basic conditions to form substitution intermediates, which upon acidification and treatment with iron(III) chloride and zinc powder undergo reduction and cyclization to yield amino-indole derivatives. Although this method targets indole derivatives, it illustrates the utility of reductive cyclization in related nitrophenyl acetic acid systems.
| Reduction Agent | Tin(II) chloride dihydrate |
|---|---|
| Solvent | Methanol |
| Temperature | Reflux (approx. 65–70 °C) |
| Reaction time | 20 hours |
| Product | Amino acid hydrochloride salt |
Base-Mediated Condensation and N–N Bond Formation (Related Derivatives)
Recent research has demonstrated base-mediated condensation of 3-amino-3-(2-nitrophenyl)propanoic acid with nucleophiles like ethanolamine under basic conditions (NaOH) to form indazole acetic acid derivatives via N–N bond formation. Although this is a transformation towards heterocyclic scaffolds, it involves the same nitrophenyl amino acid motif and showcases the versatility of these intermediates in synthetic chemistry.
Summary Table of Preparation Methods
Research Findings and Considerations
- The nitration step is critical and requires precise temperature and reagent control to avoid over-nitration and by-product formation.
- Nucleophilic aromatic substitution on nitro-substituted aromatics is a reliable route to introduce amino acid functionality.
- Carbodiimide-mediated coupling reactions enable the formation of amide derivatives under mild conditions, useful for further functionalization.
- Reduction of nitro groups to amino groups is efficiently achieved with tin(II) chloride, but requires extended reflux times for complete conversion.
- Base-mediated condensation and cyclization reactions open pathways to heterocyclic derivatives, expanding the utility of these compounds in medicinal chemistry.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Reduction: The major product formed is 2-Amino-2-(2-aminophenyl)acetic acid.
Substitution: Depending on the substituent, various derivatives of 2-Amino-2-(2-nitrophenyl)acetic acid can be formed.
Scientific Research Applications
Pharmaceutical Development
This compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its structure allows for modifications that can lead to the development of novel therapeutic agents with anti-inflammatory and analgesic properties. For example, it is utilized in synthesizing compounds that inhibit specific enzymes involved in pain pathways, thus contributing to pain management strategies .
Biochemical Research
In biochemical studies, this compound is employed to investigate enzyme activity and protein interactions . It aids researchers in understanding biological processes at a molecular level. The compound's ability to interact with various biomolecules makes it a valuable tool for studying metabolic pathways and enzyme kinetics, which are crucial for drug discovery and development .
Analytical Chemistry
The compound is widely used in chromatographic techniques , enhancing the separation and analysis of complex mixtures. Its application in high-performance liquid chromatography (HPLC) allows for the precise measurement of other compounds in biological samples, making it essential for pharmaceutical testing and quality control . It acts as an internal standard in various analytical methods, facilitating accurate quantification of active pharmaceutical ingredients.
Material Science
In material science, this compound contributes to the development of specialized polymers and materials . Its incorporation into polymer matrices improves properties such as adhesion, thermal stability, and mechanical strength. This application is particularly relevant in creating advanced coatings and adhesives that require enhanced performance characteristics .
Environmental Monitoring
The compound plays a role in environmental monitoring by aiding in the detection of pollutants and toxic substances. Its chemical properties allow for effective analysis of environmental samples, supporting efforts in sustainability and environmental protection initiatives. Researchers utilize it to develop methods for assessing contamination levels in soil and water, contributing to public health safety .
Table 1: Summary of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Pharmaceutical Development | Intermediate for drugs targeting neurological disorders | Novel therapeutic agents |
| Biochemical Research | Investigates enzyme activity and protein interactions | Insights into metabolic pathways |
| Analytical Chemistry | Employed in chromatographic techniques | Accurate quantification in HPLC |
| Material Science | Development of specialized polymers and materials | Enhanced adhesion and mechanical properties |
| Environmental Monitoring | Detection of pollutants and toxic substances | Supports sustainability efforts |
Mechanism of Action
The mechanism of action of 2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below compares substituents, molecular formulas, molecular weights, and key properties of structurally related compounds:
*Calculated based on formula C₈H₈N₂O₄ (free acid: 196.16) + HCl (36.46).
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: The nitro group (-NO₂) in the target compound reduces electron density at the α-carbon compared to methoxy (-OCH₃) or methyl groups, affecting nucleophilic reactivity .
- Di-Substituted Derivatives : Compounds like 3,4-dichloro or 2,6-difluoro variants show enhanced steric and electronic effects, which may optimize pharmacokinetic profiles .
Biological Activity
2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride (CAS No. 50357-25-0) is a chemical compound with significant applications in biochemical research and pharmaceutical development. Its unique structure, featuring an amino group and a nitrophenyl group, allows it to interact with biological systems in various ways. This article delves into its biological activity, mechanisms of action, and applications in scientific research.
- Molecular Formula : C₈H₉ClN₂O₄
- Molecular Weight : 196.16 g/mol
- Appearance : Typically presented as a hydrochloride salt, enhancing its solubility in aqueous solutions.
The biological activity of this compound is primarily linked to its role as a biochemical tool in studying enzyme interactions and protein dynamics. Preliminary studies suggest that it may act through:
- Competitive Inhibition : Binding to active sites of enzymes, thereby inhibiting their activity.
- Allosteric Modulation : Inducing conformational changes in enzymes that affect their function.
Applications in Research
- Proteomics : Utilized for studying protein interactions and enzyme activities, which are critical for understanding cellular processes.
- Drug Development : Serves as an intermediate in synthesizing pharmaceuticals targeting neurological disorders, highlighting its potential therapeutic applications .
- Analytical Chemistry : Employed in chromatographic techniques for the separation and analysis of complex mixtures, improving the accuracy of chemical assessments .
Enzyme Interaction Studies
One notable study explored the interaction of this compound with carbonic anhydrase (CA), a model system for understanding protein-ligand interactions. The compound demonstrated the ability to modulate CA activity, which is crucial for various physiological processes .
Cytotoxicity and Apoptosis
In another investigation, the compound was tested for its cytotoxic effects on cancer cell lines. Results indicated that while it could inhibit cell proliferation, it did not significantly induce apoptosis at lower concentrations, suggesting a potential role as a non-toxic inhibitor in cancer therapy .
Comparative Analysis with Similar Compounds
The following table summarizes key features of structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Amino-3-(4-nitrophenyl)propanoic acid | C₉H₁₀N₂O₄ | Used in pharmaceuticals; contains a propanoic chain. |
| 4-Amino-3-nitrobenzoic acid | C₇H₆N₂O₃ | Aromatic structure; involved in dye synthesis. |
| Glycine | C₂H₅NO₂ | Simplest amino acid; essential for protein synthesis. |
Safety and Regulatory Considerations
When handling this compound, standard laboratory safety protocols should be followed due to its biochemical nature. Proper disposal methods must be adhered to, particularly when used in environmental monitoring applications .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes and critical reaction conditions for preparing 2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride?
- Methodological Answer : Synthesis typically involves condensation of 2-nitrophenyl precursors with glycine derivatives under acidic conditions. Key steps include:
- Substrate Activation : Use of protecting groups (e.g., Boc) for the amino group to prevent side reactions during nitro-substituted aromatic coupling .
- Catalysis : Acidic catalysts (e.g., HCl) facilitate the formation of the hydrochloride salt. Reaction temperatures (60–80°C) and solvent systems (e.g., ethanol/water mixtures) are optimized to enhance yield .
- Purification : Recrystallization from ethanol or methanol ensures >95% purity, validated via HPLC .
Q. How should researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer :
- Spectroscopy : -NMR and -NMR confirm the presence of the nitro group (δ 8.0–8.5 ppm for aromatic protons) and the α-amino acid backbone. IR spectroscopy identifies carboxylic acid (1700–1720 cm) and ammonium (2500–3000 cm) stretches .
- Thermal Analysis : Differential scanning calorimetry (DSC) determines melting points (decomposition observed at ~200°C) .
- Solubility : Tested in polar solvents (water, DMSO) and adjusted via pH titration .
Q. What are the standard protocols for assessing the compound’s stability under laboratory storage conditions?
- Methodological Answer :
- Long-Term Stability : Store in sealed, desiccated containers at 4°C. Monitor degradation via periodic HPLC analysis (e.g., every 6 months) to detect hydrolysis of the nitro group or racemization .
- Light Sensitivity : Conduct accelerated stability studies under UV light (254 nm) to evaluate photodegradation pathways .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Use validated cell lines (e.g., HEK293 for receptor binding) and control compounds (e.g., known enzyme inhibitors) to minimize variability .
- Structural Analog Comparison : Compare activity with fluorophenyl ( ) or pyridyl () analogs to isolate nitro group effects. For example, electron-withdrawing nitro groups may reduce nucleophilic substitution rates compared to halogens .
- Data Reprodubility : Replicate studies under inert atmospheres to prevent oxidation of the amino group, a common source of inconsistency .
Q. What experimental strategies elucidate the mechanism of action in enzyme inhibition or receptor binding?
- Methodological Answer :
- Kinetic Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities () with target enzymes (e.g., indoleamine 2,3-dioxygenase (IDO)) .
- Molecular Docking : Perform in silico simulations (e.g., AutoDock Vina) to predict interactions between the nitro group and enzyme active sites, validated via site-directed mutagenesis .
- Metabolic Profiling : Track tryptophan metabolism in cell cultures via LC-MS to confirm IDO inhibition .
Q. How does the nitro substituent influence regioselectivity in electrophilic aromatic substitution (EAS) reactions?
- Methodological Answer :
- Comparative Reactivity : The nitro group’s meta-directing nature is tested via nitration or halogenation reactions. For example, bromination of the parent compound yields 5-bromo derivatives, confirmed by -NMR .
- Computational Analysis : Density functional theory (DFT) calculates charge distribution to predict EAS sites, validated experimentally .
Q. What strategies optimize the compound’s bioavailability for in vivo pharmacological studies?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
